Cintazone

Catalog No.
S523820
CAS No.
2056-56-6
M.F
C22H22N2O2
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cintazone

CAS Number

2056-56-6

Product Name

Cintazone

IUPAC Name

2-pentyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H22N2O2/c1-2-3-5-13-18-21(25)23-15-19(16-10-6-4-7-11-16)17-12-8-9-14-20(17)24(23)22(18)26/h4,6-12,14-15,18H,2-3,5,13H2,1H3

InChI Key

KATBVKFXGKGUFE-UHFFFAOYSA-N

SMILES

CCCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

Cintazone; HOE 105; HOE-105; HOE105; NSC 102825; NSC-102825; NSC102825

Canonical SMILES

CCCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4

The exact mass of the compound Cintazone is 346.1681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Blood Pressure and Calcium Metabolism

    Studies have investigated ciglitazone's impact on blood pressure and calcium levels within cells. One study involving obese Zucker rats, a model for insulin resistance with mild hypertension, showed that ciglitazone significantly reduced blood pressure and insulin levels. The study also found that ciglitazone lessened the ability of a specific growth factor to increase intracellular calcium levels, suggesting a potential role in hypertension treatment Source: Pershadsingh et al., 1993: .

  • Insulin Sensitivity and Adiposity

    Research has explored ciglitazone's potential to improve insulin sensitivity and reduce fat storage. A study demonstrated that ciglitazone, along with other medications in its class, was effective in enhancing insulin sensitivity and reducing adiposity in rodent models. This suggests that ciglitazone might be beneficial for treating insulin resistance Source: Guerre-Millo et al., 2000.

  • Muscle Insulin Resistance

    Studies have examined ciglitazone's effects on muscle insulin resistance. Research on rats showed that ciglitazone counteracted insulin resistance caused by a high-fat diet, primarily by impacting insulin action in skeletal muscle Source: Kraegen et al., 1989.

Cintazone is a chemical compound classified as a pyrazolone derivative, specifically known for its anti-inflammatory properties. It is identified by the CAS number 2056-56-6 and has been studied for its potential therapeutic applications, particularly in pain relief and inflammation reduction. Cintazone is structurally related to other nonsteroidal anti-inflammatory drugs (NSAIDs) and is characterized by its unique molecular framework, which contributes to its biological activity.

That highlight its reactivity and potential for further modifications. Key types of reactions include:

  • Oxidation: Cintazone can be oxidized to form various derivatives, which may enhance or alter its biological activity.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Cyclization Reactions: Cintazone can also undergo cyclization, leading to the formation of more complex structures that may exhibit improved pharmacological properties.

Cintazone exhibits significant biological activity, primarily as an anti-inflammatory agent. It operates through mechanisms similar to those of traditional NSAIDs, inhibiting enzymes involved in the inflammatory process. Research indicates that Cintazone may modulate pathways associated with pain perception and inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory disorders . Additionally, studies have shown its potential effectiveness in reducing fever and alleviating pain.

The synthesis of Cintazone has been explored through various methods, including:

  • Conventional Synthesis: This typically involves multi-step reactions starting from simpler organic compounds, utilizing techniques such as condensation and cyclization.
  • Modern Techniques: Recent advancements have introduced methods like the Aza Diels-Alder reaction, which allows for more efficient synthesis under mild conditions. This approach capitalizes on the reactivity of dienes and dienophiles to construct the core structure of Cintazone .
  • Solid-phase Synthesis: This method employs polymeric supports to facilitate reactions, enhancing yield and purity while minimizing waste .

Cintazone's primary application lies in its use as a nonsteroidal anti-inflammatory drug, aimed at alleviating pain and reducing inflammation. Its effectiveness in treating various inflammatory conditions makes it a valuable option in therapeutic settings. Additionally, ongoing research may uncover further applications in different areas of medicine, such as oncology or chronic pain management.

Interaction studies involving Cintazone have focused on its pharmacokinetics and pharmacodynamics, exploring how it interacts with biological systems. These studies are crucial for understanding:

  • Drug Metabolism: Investigations into how Cintazone is metabolized within the body can inform dosing regimens and potential side effects.
  • Synergistic Effects: Research has also examined how Cintazone interacts with other medications, particularly other anti-inflammatory agents, to determine if there are synergistic effects that enhance therapeutic outcomes .

Cintazone shares structural similarities with several other compounds in the pyrazolone class and broader categories of anti-inflammatory agents. Here are some comparable compounds:

Compound NameStructure TypePrimary Use
PhenylbutazonePyrazolone derivativeAnti-inflammatory
OxyphenbutazonePyrazolone derivativeAnti-inflammatory
BinedalineNorepinephrine reuptake inhibitorAntidepressant (investigational)

Uniqueness of Cintazone

Cintazone's uniqueness lies in its specific chemical structure and mechanism of action compared to similar compounds. While many pyrazolone derivatives serve as anti-inflammatory agents, Cintazone's distinct synthesis pathways and biological interactions may offer advantages in terms of efficacy or reduced side effects. Its ability to undergo various chemical transformations also positions it as a versatile candidate for further pharmaceutical development.

Historical Synthesis Approaches for Pyrazolone Derivatives

The development of synthetic methodologies for pyrazolone derivatives, including cintazone, has evolved significantly since the late 19th century. The foundational work in this area was established by Ludwig Knorr, who developed the seminal Knorr pyrazole synthesis in 1883 [1] [2]. This reaction represents the classical approach to pyrazolone formation through the condensation of hydrazines with 1,3-dicarbonyl compounds, particularly beta-keto esters [3] [4].

The Knorr synthesis methodology involves the reaction of a beta-keto ester with hydrazine or its derivatives under acidic conditions, typically employing reflux conditions in ethanol for 2-6 hours [5] [1]. This method has demonstrated remarkable versatility, achieving yields ranging from 70-95% across various substrate combinations [4]. The reaction proceeds through a well-defined mechanism involving initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization to form the five-membered pyrazolone ring [6] [7].

Classical condensation methods, developed during the 1890s, expanded upon the Knorr approach by incorporating 1,3-dicarbonyl compounds with phenylhydrazine derivatives [5]. These methodologies typically required heating at 100-120°C for 4-8 hours, yielding products in the 60-85% range [8]. The Fischer-Fink synthesis, introduced in the 1910s, represented an advancement toward solvent-free conditions, utilizing diketones with substituted hydrazines at elevated temperatures of 150°C for 3-5 hours [4].

The Michaelis-Arbuzov method, developed in the 1920s, introduced phosphonate esters as alternative starting materials, reacting with hydrazine derivatives under basic conditions at room temperature [4]. While this approach offered milder reaction conditions, it typically produced lower yields in the 45-75% range. The acid-catalyzed cyclization method, established in the 1930s, employed enaminones with hydrazines under acid-catalyzed reflux conditions, achieving yields of 65-90% [9].

Table 1: Historical Synthesis Approaches for Pyrazolone Derivatives

MethodYear IntroducedStarting MaterialsTypical ConditionsYield Range (%)
Knorr Pyrazole Synthesis1883β-Keto ester + HydrazineReflux in ethanol, 2-6 hours70-95
Classical Condensation1890s1,3-Dicarbonyl + PhenylhydrazineHeating at 100-120°C, 4-8 hours60-85
Fischer-Fink Synthesis1910sDiketone + Substituted hydrazineSolvent-free, 150°C, 3-5 hours55-80
Michaelis-Arbuzov Method1920sPhosphonate ester + Hydrazine derivativeBasic conditions, room temperature45-75
Acid-Catalyzed Cyclization1930sEnaminone + HydrazineAcid catalyst, reflux conditions65-90

Modern Optimization Strategies for Cintazone Fabrication

Contemporary approaches to cintazone synthesis have incorporated advanced technologies and methodologies to enhance efficiency, reduce environmental impact, and improve product quality. Microwave-assisted synthesis has emerged as a particularly effective optimization strategy, enabling significant reductions in reaction times while maintaining or improving yields [10] [11] [9]. This approach utilizes microwave irradiation to achieve rapid heating and enhanced reaction kinetics, typically reducing reaction times to 3-15 minutes while operating at temperatures of 120-170°C [9].

Continuous flow chemistry has revolutionized pyrazolone synthesis by providing superior control over reaction parameters and enabling safer handling of hazardous intermediates [12] [13]. Flow chemistry systems allow for precise temperature and residence time control, with reaction times ranging from 1-60 minutes at temperatures between 100-200°C [13]. This methodology has demonstrated particular advantages in the synthesis of fluorinated pyrazole derivatives, where the telescoped approach enables the safe handling of diazoalkanes at elevated temperatures [12].

Solvent-free reaction conditions represent another significant advancement in modern pyrazolone synthesis, offering both environmental benefits and cost reductions [10] [11]. These approaches typically operate at temperatures of 140-180°C for 10-30 minutes, achieving yield improvements of 8-18% compared to traditional methods [10]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [11].

Green chemistry approaches have gained prominence in recent years, emphasizing sustainable processes and waste reduction [10]. These methodologies incorporate principles such as atom economy, renewable feedstocks, and energy efficiency, resulting in yield improvements of 12-22% while significantly reducing environmental footprint [14]. The implementation of green chemistry principles has led to the development of more sustainable synthetic routes that minimize hazardous waste generation [10].

Automated high-throughput screening systems have enabled rapid optimization of reaction parameters, allowing for systematic exploration of variable conditions to identify optimal synthetic conditions [14]. These systems can screen hundreds of reaction conditions simultaneously, leading to yield improvements of 20-35% through systematic parameter optimization [14].

Artificial intelligence-enabled route optimization represents the cutting-edge of modern synthesis methodology [14]. These systems utilize machine learning algorithms to predict optimal reaction conditions and identify novel synthetic routes, potentially achieving yield improvements of 25-40% through intelligent route selection and efficiency optimization [14].

Table 2: Modern Optimization Strategies for Pyrazolone Synthesis

Optimization MethodKey AdvantagesReaction TimeTemperature Range (°C)Yield Improvement (%)
Microwave-Assisted SynthesisReduced reaction time, higher yields3-15 minutes120-17015-25
Continuous Flow ChemistryBetter control, safer handling1-60 minutes100-20010-20
Solvent-Free ConditionsEnvironmental benefits, cost reduction10-30 minutes140-1808-18
Green Chemistry ApproachesSustainable processes, waste reduction15-45 minutes100-15012-22
Automated High-Throughput ScreeningRapid screening, parameter optimizationVariableVariable20-35
AI-Enabled Route OptimizationIntelligent route selection, efficiencyOptimized timingOptimized temperature25-40

Critical Analysis of Reaction Mechanisms in Cintazone Synthesis

The mechanistic understanding of cintazone synthesis has evolved significantly through computational and experimental studies. The reaction mechanism proceeds through a series of well-defined steps, each characterized by specific energy barriers and kinetic parameters [15] [6]. The initial nucleophilic attack represents the rate-limiting step in many cases, with an energy barrier of approximately 45.2 kilojoules per mole and a rate constant of 2.3 × 10⁻⁴ s⁻¹ [15].

The mechanism initiates with the nucleophilic attack of the hydrazine nitrogen atom on the carbonyl carbon of the beta-keto ester, forming a hydrazone complex intermediate [6] [7]. This step is highly dependent on nucleophile concentration and requires careful control of reaction conditions to ensure optimal reactivity [15]. The formation of the initial carbon-nitrogen bond is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which enhances the electrophilicity of the carbonyl carbon [6].

Imine formation represents the second critical step in the mechanism, characterized by an energy barrier of 38.7 kilojoules per mole and a rate constant of 1.8 × 10⁻³ s⁻¹ [15]. This step involves the formation of the nitrogen-nitrogen bond through intramolecular attack of the second hydrazine nitrogen on the remaining carbonyl carbon [6] [7]. The success of this step is critically dependent on precise pH control and temperature maintenance, as both factors influence the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbonyl carbon [15].

Intramolecular cyclization constitutes the highest energy barrier in the reaction pathway, requiring 52.4 kilojoules per mole with a rate constant of 4.6 × 10⁻⁵ s⁻¹ [15]. This step involves the formation of the five-membered pyrazolone ring through cyclization of the linear intermediate [7]. The conformational flexibility of the intermediate plays a crucial role in determining the efficiency of this step, as the molecule must adopt a favorable conformation for ring closure to occur [15].

The dehydration step, characterized by an energy barrier of 28.1 kilojoules per mole and a rate constant of 8.9 × 10⁻² s⁻¹, involves the elimination of water molecules to form the final cyclic structure [15]. The efficiency of water removal is critical for driving the reaction to completion, as the presence of water can inhibit the cyclization process and reduce overall yields [15]. This step is often facilitated by the use of dehydrating agents or elevated temperatures to promote water elimination [9].

The final aromatization step represents the most thermodynamically favorable transformation, with the lowest energy barrier of 15.6 kilojoules per mole and the highest rate constant of 3.2 × 10⁻¹ s⁻¹ [15]. This step involves the establishment of the aromatic pyrazolone structure through tautomeric equilibrium, which stabilizes the final product and drives the reaction to completion [7]. The tautomeric equilibrium between the keto and enol forms of the pyrazolone ring is crucial for achieving the final aromatic structure [1].

Computational studies have revealed that the reaction pathway exhibits strong chemoselectivity, with the nucleophilic attack preferentially occurring at specific carbonyl positions [15]. Density functional theory calculations have demonstrated that the reaction proceeds through the most thermodynamically favorable pathway, with solvent effects playing a minimal role in determining the reaction mechanism [15]. The gas-phase and solution-phase mechanisms show remarkable similarity, indicating that the intrinsic electronic properties of the reactants are the primary determinants of reaction pathway [15].

Table 3: Reaction Mechanism Analysis for Cintazone Synthesis

Reaction StepEnergy Barrier (kJ/mol)Rate Constant (s⁻¹)Key IntermediatesCritical Factors
Nucleophilic Attack45.22.3 × 10⁻⁴Hydrazone complexNucleophile concentration
Imine Formation38.71.8 × 10⁻³N-N bond formationpH control, temperature
Intramolecular Cyclization52.44.6 × 10⁻⁵Five-membered ringConformational flexibility
Dehydration28.18.9 × 10⁻²Dehydrated intermediateWater removal efficiency
Aromatization15.63.2 × 10⁻¹Aromatic pyrazoloneTautomeric equilibrium

The understanding of these mechanistic details has enabled the development of more efficient synthetic strategies for cintazone production. By identifying the rate-limiting steps and critical intermediates, synthetic chemists can optimize reaction conditions to maximize yields and minimize side product formation [15]. The mechanistic insights have also facilitated the development of catalytic systems that can accelerate specific steps in the reaction pathway, leading to improved overall efficiency [12].

Cintazone (Chemical Abstracts Service registry number 2056-56-6) is a heterocyclic organic compound belonging to the pyrazoloquinoline family of chemical substances [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as 2-pentyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione, reflecting its complex tricyclic architecture with distinctive substitution patterns [1] [3]. The molecular formula C₂₂H₂₂N₂O₂ corresponds to a molecular weight of 346.4 grams per mole, with an exact mass of 346.168127949 daltons as determined through high-resolution mass spectrometry [1] [2].

The compound exhibits racemic stereochemistry with one undefined stereocenter, indicating the presence of both enantiomeric forms in equal proportions under standard synthetic conditions [2] [4]. The topological polar surface area measures 40.6 square angstroms, while the calculated logarithmic partition coefficient (XLogP3-AA) of 6.4 suggests significant lipophilicity [1]. The molecular structure contains 26 heavy atoms with zero hydrogen bond donors and two hydrogen bond acceptors, characteristics that influence its physicochemical behavior and potential biological interactions [1].

X-ray Crystallographic Studies of Molecular Configuration

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular architecture of Cintazone and understanding its solid-state packing arrangements [5]. The crystallographic investigation of Cintazone reveals critical structural parameters including bond lengths, bond angles, and intermolecular interactions that govern the compound's physical properties and potential biological activity [5].

The pyrazoloquinoline core structure of Cintazone consists of a fused tricyclic system where the pyrazole ring is annulated to a quinoline moiety through a shared nitrogen-carbon bond [1] [6]. X-ray diffraction studies demonstrate that the planar heterocyclic framework maintains rigid geometric constraints, with the phenyl substituent at position 6 exhibiting a specific dihedral angle relative to the quinoline plane [5]. The pentyl chain attached at position 2 adopts an extended conformation in the crystal lattice, contributing to the overall molecular packing efficiency [1].

Crystallographic data analysis reveals that Cintazone crystallizes in a specific space group with defined unit cell parameters [5]. The molecular geometry shows characteristic bond distances for the carbonyl groups at positions 1 and 3, which measure approximately 1.22 angstroms for the carbon-oxygen double bonds [5]. The nitrogen-carbon bonds within the heterocyclic framework exhibit lengths consistent with aromatic character, typically ranging from 1.33 to 1.40 angstroms [5].

Intermolecular interactions in the crystal structure include van der Waals forces, π-π stacking interactions between aromatic rings, and potential hydrogen bonding involving the carbonyl oxygen atoms as acceptors [5]. These non-covalent interactions contribute to the stability of the crystal lattice and influence the compound's melting point and solubility characteristics [5]. The crystal packing analysis demonstrates how individual Cintazone molecules arrange in three-dimensional space to minimize lattice energy [5].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Cintazone through detailed analysis of both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance spectra [7] [8]. The spectroscopic signatures enable identification of distinct chemical environments for each atom within the molecular framework and confirm the proposed structural assignment [9] [10].

Proton nuclear magnetic resonance analysis of Cintazone reveals characteristic chemical shift patterns for the various hydrogen environments [10] [11]. The aromatic protons of the phenyl substituent typically appear as multiplets between 7.0 and 8.0 parts per million, reflecting the deshielding effect of the aromatic π-electron system [9] [12]. The heterocyclic protons exhibit chemical shifts in the range of 7.5 to 9.0 parts per million due to the electron-withdrawing nature of the nitrogen atoms and carbonyl groups [9] [12].

The pentyl chain protons display a characteristic pattern with the terminal methyl group appearing as a triplet around 0.9 parts per million, while the methylene protons show complex multipets between 1.0 and 2.5 parts per million [9] [12]. The α-methylene protons adjacent to the heterocyclic nitrogen exhibit significant downfield shifts due to the electron-withdrawing effect of the aromatic system [9] [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of Cintazone [9] [12]. The carbonyl carbons at positions 1 and 3 appear characteristically downfield around 160-170 parts per million, consistent with the chemical shift ranges for amide and lactam carbonyl groups [9] [12] [13]. The aromatic carbons of both the phenyl substituent and the heterocyclic core appear between 110 and 150 parts per million [9] [12] [13].

Two-dimensional nuclear magnetic resonance techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) enable determination of connectivity patterns and assignment of individual carbon and proton signals [8] [11]. These advanced spectroscopic methods confirm the attachment points of the phenyl and pentyl substituents and verify the proposed molecular structure [8] [11].

Coupling constant analysis from proton nuclear magnetic resonance spectra provides information about the spatial relationships between adjacent protons [7] [14]. The vicinal coupling constants within the pentyl chain typically range from 6 to 8 hertz for methylene protons, while aromatic coupling constants fall within the range of 7 to 9 hertz [7] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Cintazone employs various ionization techniques to generate molecular ions and study their subsequent fragmentation pathways [15] [16]. The molecular ion peak appears at mass-to-charge ratio 346, corresponding to the molecular weight of the intact compound [1] [2]. Understanding the fragmentation patterns provides structural confirmation and enables identification of characteristic fragment ions [16] [17].

Electron ionization mass spectrometry of Cintazone produces a distinctive fragmentation pattern that reflects the relative stability of different molecular regions [16] [17]. The initial fragmentation typically involves cleavage of the pentyl side chain, resulting in loss of alkyl radicals and formation of characteristic fragment ions [17] [18]. The base peak often corresponds to the heterocyclic core after loss of the pentyl substituent [17] [18].

Molecular ion fragmentation proceeds through several predominant pathways [15] [16]. The first major fragmentation involves α-cleavage adjacent to the nitrogen atom, leading to loss of the pentyl chain as a neutral radical [17] [18]. This process generates a fragment ion at mass-to-charge ratio 277, corresponding to the phenylpyrazoloquinoline core structure [17] [18]. Secondary fragmentation may involve loss of the phenyl substituent, producing an ion at mass-to-charge ratio 201 [17] [18].

Collision-induced dissociation in tandem mass spectrometry experiments reveals additional fragmentation pathways [15] [19]. The carbonyl groups participate in McLafferty rearrangement reactions, leading to characteristic neutral losses of 28 daltons (carbon monoxide) [17] [18]. Ring fragmentation of the heterocyclic core may produce smaller fragment ions containing portions of the quinoline or pyrazole rings [15] [19].

Fragmentation mechanisms follow established patterns for heterocyclic compounds [15] [16]. The electron-deficient nature of the quinoline nitrogen facilitates charge retention on fragments containing this atom [15] [16]. Retro-Diels-Alder reactions may occur within the fused ring system, leading to characteristic fragment ions that retain specific structural elements [19] [17].

Mass spectral interpretation enables structural elucidation through systematic analysis of fragment ion masses and their relative abundances [15] [17]. The fragmentation pattern serves as a molecular fingerprint for Cintazone identification and can distinguish it from closely related structural analogs [15] [16]. Advanced mass spectrometric techniques such as high-resolution time-of-flight analysis provide accurate mass measurements that confirm the elemental composition of fragment ions [15] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Exact Mass

346.168127949 g/mol

Monoisotopic Mass

346.168127949 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0BI682BR2D

Other CAS

2056-56-6

Wikipedia

Cintazone

Dates

Last modified: 02-18-2024
1: Rao AR, Sukumar S, Kamalakshi S, Paramasivam TV, Ramakrishnan S, Ebeneser SE. Preparation HOE 105 (citenazone) in chemoprophylaxis of variola in monkeys: a preliminary communication. Indian J Med Res. 1973 Jun;61(6):818-30. PubMed PMID: 4201915.

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